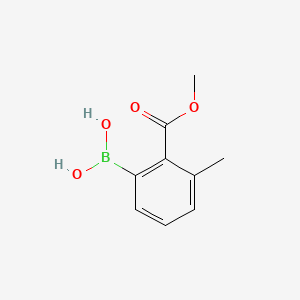

2-Methoxycarbonyl-3-methylphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

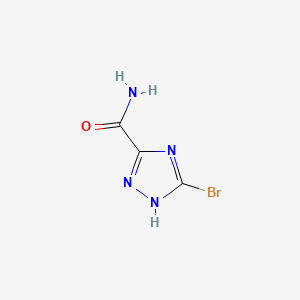

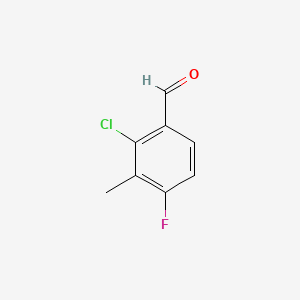

2-Methoxycarbonyl-3-methylphenylboronic acid is an organoboron compound . It is used as a reagent in the Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Molecular Structure Analysis

The molecular formula of 2-Methoxycarbonyl-3-methylphenylboronic acid is C9H11BO4 . The molecular weight is 193.99 .Chemical Reactions Analysis

2-Methoxycarbonyl-3-methylphenylboronic acid is used in the Suzuki-Miyaura coupling reaction . This reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .Physical And Chemical Properties Analysis

2-Methoxycarbonyl-3-methylphenylboronic acid is a solid at room temperature . Its melting point is 104 °C . It is soluble in methanol .Aplicaciones Científicas De Investigación

Synthesis and Functionalization

2-Methoxycarbonyl-3-methylphenylboronic acid is a compound that has been explored in the synthesis and functionalization of various chemical entities. A key application involves its role in cross-coupling reactions, where it serves as a boronic acid derivative. Such reactions are fundamental in creating complex organic molecules, highlighting its importance in synthetic organic chemistry. For instance, it has been utilized in the preparation of phosphonic acids, which are crucial for their bioactive properties and for targeting bone, among other applications (Sevrain et al., 2017). Moreover, its role extends to the alkoxycarbonylation of unsaturated phytogenic substrates, demonstrating its utility in creating ester products through palladium-catalyzed processes. This is particularly relevant for the chemical industry's aim towards resource-saving and enhancing environmental safety (Sevostyanova & Batashev, 2023).

Catalysis and Material Science

In material science, derivatives of phenylboronic acids, including 2-methoxycarbonyl-3-methylphenylboronic acid, are integral for constructing molecular receptors and for their biological activity. Benzoxaboroles, closely related to phenylboronic acids, have found applications as molecular receptors for sugars and glycoconjugates, showcasing the compound's versatility in binding studies and the development of biosensors (Adamczyk-Woźniak et al., 2009). This underpins its potential in the design of functional materials that require specific molecular recognition properties.

Environmental and Analytical Chemistry

Furthermore, the structural attributes of 2-methoxycarbonyl-3-methylphenylboronic acid lend themselves to environmental and analytical chemistry applications. For example, the sorption of herbicides to soil and organic matter involves similar compounds, indicating the relevance of boronic acids in understanding environmental contamination and remediation processes. Such studies provide insights into the mechanisms of herbicide action and their environmental impact, although direct applications of 2-methoxycarbonyl-3-methylphenylboronic acid in this area require further exploration (Werner et al., 2012).

Biomedical Research

In the biomedical field, phenylboronic acids and their derivatives have been studied for their potential in developing electrochemical biosensors. These compounds, due to their ability to bind 1,2- and 1,3-diols selectively, can be modified for glucose sensing, illustrating their importance in diabetes management and related health conditions. The selective binding property is crucial for the development of sensitive and selective biosensors, providing a direct application of 2-methoxycarbonyl-3-methylphenylboronic acid in health technologies (Anzai, 2016).

Mecanismo De Acción

Target of Action

The primary target of 2-Methoxycarbonyl-3-methylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action affects this pathway, leading to the formation of new carbon-carbon bonds .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds from simpler precursors .

Action Environment

The action, efficacy, and stability of 2-Methoxycarbonyl-3-methylphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly influence the rate of the reaction . Additionally, the presence of other reagents and catalysts, as well as the temperature and pressure conditions, can also impact the compound’s action.

Safety and Hazards

Propiedades

IUPAC Name |

(2-methoxycarbonyl-3-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-6-4-3-5-7(10(12)13)8(6)9(11)14-2/h3-5,12-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTAZWVTOISYED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C)C(=O)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681863 |

Source

|

| Record name | [2-(Methoxycarbonyl)-3-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256355-42-6 |

Source

|

| Record name | [2-(Methoxycarbonyl)-3-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate](/img/structure/B572971.png)

![3-Amino-6-[4-[[2-(dimethylamino)-1-methylethyl]sulfonyl]phenyl]-N-phenyl-2-pyrazinecarboxamide](/img/structure/B572972.png)

![6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B572974.png)

![Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B572986.png)

![Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate](/img/structure/B572988.png)

![Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole]](/img/structure/B572993.png)